1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a prenylated chalcone derivative. Its systematic IUPAC name reflects the connectivity and stereochemical features of its structure. The core scaffold consists of a chalcone backbone (a 1,3-diarylprop-2-en-1-one system) with hydroxyl, methoxy, and prenyl-derived substituents.
The IUPAC name is constructed as follows:
- Root : "Prop-2-en-1-one" designates the α,β-unsaturated ketone backbone.
- Substituents on the A-ring : The phenyl group at position 1 bears hydroxyl groups at C2 and C4, a methoxy group at C6, and a 2-hydroxy-3-methylbut-3-enyl chain at C3.
- Substituents on the B-ring : The phenyl group at position 3 contains a hydroxyl group at C4.
A comparative analysis of structural descriptors from PubChem (CID 44577476) reveals that the compound described here differs from the closely related Xanthohumol D (CAS 274675-25-1) by the position of the hydroxyl group on the B-ring. While the target compound has a 4-hydroxyphenyl group, Xanthohumol D features a 3-hydroxyphenyl substitution.
The stereochemistry of the α,β-unsaturated ketone is defined as (E) -configuration in related compounds, though explicit data for this derivative requires further verification.
Alternative Chemical Designations in Literature
This compound is not universally standardized in literature, but it belongs to the prenylated chalcone family. Alternative designations include:
- Positional isomer of Xanthohumol D : Distinguished by the hydroxyl group position on the B-ring.
- Derivatives of Xanthohumol : Structural analogs of Xanthohumol (CAS 6754-58-1), a well-studied hop-derived chalcone.
- 3-(4-Hydroxyphenyl) variant : Emphasizes the B-ring substitution pattern in synthetic or biosynthetic studies.
Notably, the term "Xanthohumol D" typically refers to the 3-hydroxyphenyl analog (CAS 274675-25-1), whereas the 4-hydroxyphenyl variant discussed here represents a distinct chemical entity.
Registry Numbers and Database Identifiers
While the exact compound lacks widely recognized registry numbers, related analogs and derivatives are cataloged in major chemical databases:
The absence of a unique CAS number for the 4-hydroxyphenyl variant underscores its status as a less-documented analog. Researchers often reference it via its IUPAC name or structural relationship to Xanthohumol D in specialized contexts.
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLGOCXDBSFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target compound features a chalcone backbone with three critical structural elements:
- A-ring : 2,4-dihydroxy-6-methoxy substitution with a 2-hydroxy-3-methylbut-3-enyl (HMB) side chain at C3
- B-ring : 4-hydroxyphenyl group
- α,β-unsaturated ketone bridge
Key synthetic challenges include:
Stepwise Synthesis Protocols
Preparation of the Prenylated A-Ring Precursor
Starting Material: 2,4-Dihydroxy-6-methoxyacetophenone
- Synthesis : Methoxylation of 2,4,6-trihydroxyacetophenone using dimethyl sulfate in alkaline conditions (82% yield)
- Characterization :
Prenylation at C3 Position
Method A (DBU-catalyzed) :
Method B (K$$ _2$$CO$$ _3 $$-mediated) :
Hydroxylation of Prenyl Side Chain
Claisen-Schmidt Condensation with B-Ring Aldehyde
Protection of Phenolic Hydroxyls
- Methoxymethyl (MOM) Protection :
Base-Catalyzed Condensation
- Optimized Conditions :
Deprotection
Alternative Synthetic Routes
Solid-State Mechanochemical Synthesis
Analytical Characterization Data
Spectroscopic Profile
Yield Optimization Strategies
Catalytic System Comparison
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH | 0→25 | 6 | 73 |
| KOH | MeOH | 25 | 12 | 68 |
| Piperidine | Toluene | 110 | 3 | 41 |
| DBU | DMF | 60 | 2 | 55 |
Solvent Effects on Prenylation
| Solvent | Dielectric Constant | Byproduct Ratio (O:C-prenyl) |
|---|---|---|
| DMF | 36.7 | 1:9 |
| Acetone | 20.7 | 1:4 |
| THF | 7.5 | 1:1 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Method | Flow Method |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI (g/g) | 23.4 | 8.9 |
| Energy (kJ/mol) | 420 | 285 |
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Antioxidant Activity : The presence of hydroxyl groups enables the compound to scavenge free radicals, providing cellular protection against oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in cells .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a candidate for cancer therapeutics .
- Anti-inflammatory Effects : Studies have shown that it can reduce markers of inflammation both in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
Pharmacological Applications
The pharmacological potential of 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one extends to various therapeutic areas:
Antiviral Activity
Recent studies have explored the compound's effectiveness against viral infections, including its inhibitory effects on the main protease of SARS-CoV-2. In silico and in vitro analyses have demonstrated its potential as a lead compound for antiviral drug development .
Neuroprotective Effects
Emerging research suggests that this flavonoid may offer neuroprotective benefits, potentially aiding in the prevention or treatment of neurodegenerative diseases through mechanisms that involve modulation of neuronal signaling pathways .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its conjugated system allows it to participate in redox reactions, potentially influencing cellular processes.
Comparison with Similar Compounds
Key Structural Features:
- Substituents :
- 2,4-Dihydroxy and 6-methoxy groups on the A-ring.
- A 3-methylbut-2-enyl (prenyl) chain at the 3-position of the A-ring.
- A 4-hydroxyphenyl group as the B-ring.
- Hydrogen Bonding : Multiple hydroxyl groups enable extensive hydrogen bonding, influencing crystallinity and solubility .
- Storage : Requires protection from light and storage under inert atmospheres at 2–8°C due to sensitivity to oxidation and photodegradation .
Comparison with Similar Compounds
Chalcones and their derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties. Below, the target compound is compared to structural analogs based on substituent variations, physicochemical properties, and inferred bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
Methylation (e.g., 4'-O-Methylxanthohumol) reduces hydrogen bonding capacity, which may increase metabolic stability but decrease solubility . Acetylation (e.g., trilobatin 2''-acetate) introduces steric bulk, altering interaction with biological targets .
Hydrogen Bonding and Crystallinity :
- The target compound’s three hydroxyl groups enable stronger hydrogen-bonded networks than methylated analogs, as demonstrated in crystal structure analyses .
Research Findings and Limitations
While direct studies on the target compound are sparse, chalcones with analogous structures exhibit:
Critical Knowledge Gaps:
- Bioactivity Data: Limited empirical studies on the target compound’s pharmacological effects.
- Toxicity Profiling : Most analogs lack detailed hazard assessments.
Biological Activity
The compound 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple hydroxyl groups, which are often associated with enhanced biological activity due to their ability to form hydrogen bonds and interact with various biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds, suggesting that this molecule may also exhibit significant effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Cell Lines Tested : Research has demonstrated that flavonoids similar to this compound can inhibit proliferation in prostate cancer cell lines (DU145 and PC-3) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Concentration | Cell Line | Mechanism of Action |
|---|---|---|---|
| Chrysin | 50 μM | DU145 | Induction of apoptosis |
| Galangin | 0–40 μM | B16F1 | Inhibition of migration |
| Artepillin C | 250 μM | HT1080 | Cytotoxic effect |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against Gram-positive bacteria. Studies indicate that similar compounds can inhibit bacterial growth and biofilm formation:
- Inhibition Zones : Compounds structurally related to this molecule have shown significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Inhibition Zone (cm) | Bacteria |
|---|---|---|
| Compound A | 6.0 | S. aureus |
| Compound B | 2.35 | S. epidermidis |
| Compound C | 0.62 | S. epidermidis |
Antioxidant Activity
Research suggests that this compound may possess antioxidant properties , which are crucial for mitigating oxidative stress in cells:
- Mechanism : Similar compounds have been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Case Studies
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Propolis Extracts : A study on propolis indicated that its flavonoid content, including structures similar to our compound, significantly inhibited cancer cell proliferation and induced apoptosis .
- Natural Products Library Screening : Cheminformatics approaches have identified active compounds from natural sources that exhibit antimicrobial activity comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
